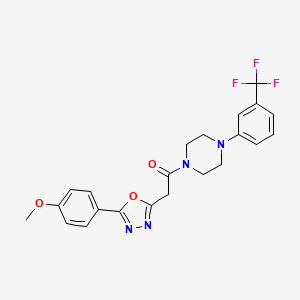
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H21F3N4O3 and its molecular weight is 446.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone is a novel derivative of oxadiazole that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a piperazine moiety and a trifluoromethyl group, both of which are known to enhance biological activity in various contexts.
- Molecular Formula : C20H19F3N2O2
- Molecular Weight : 372.37 g/mol
- CAS Number : 93014-12-1
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been reported to induce apoptosis in cancer cell lines by activating the p53 pathway and promoting caspase-3 cleavage, which are critical for programmed cell death. This suggests that the compound may function as a potential anticancer agent.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole, including the compound , exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on MCF-7 breast cancer cells revealed increased p53 expression levels and enhanced apoptotic markers following treatment with the compound .
- Structure-Activity Relationship (SAR) : Variations in the oxadiazole structure significantly affect potency. For example, modifications that enhance hydrophobic interactions with target proteins can lead to improved anticancer activity .
Antimycobacterial Activity
The compound also shows promise as an antitubercular agent. In a screening of molecular libraries, compounds similar to this oxadiazole derivative demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with IC90 values indicating strong activity .
Case Studies and Research Findings
Propriétés
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c1-31-18-7-5-15(6-8-18)21-27-26-19(32-21)14-20(30)29-11-9-28(10-12-29)17-4-2-3-16(13-17)22(23,24)25/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXFSJWHPRVQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














